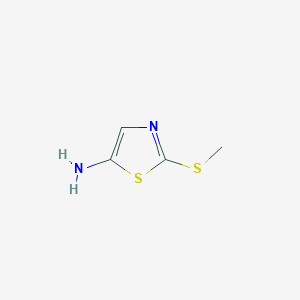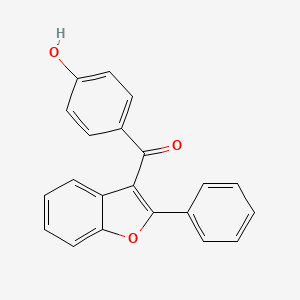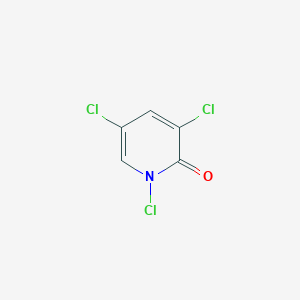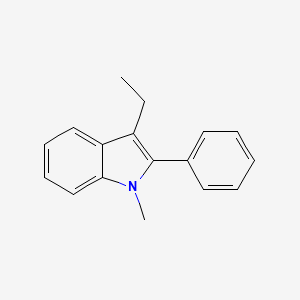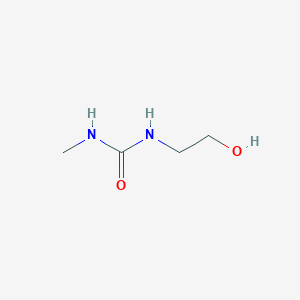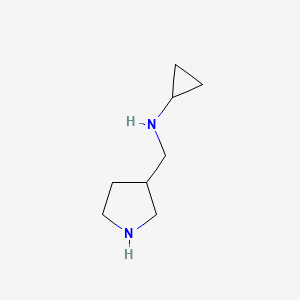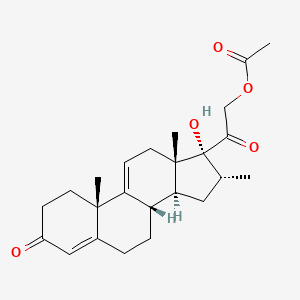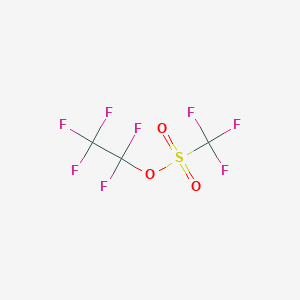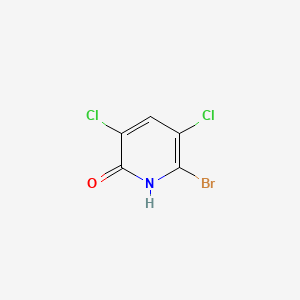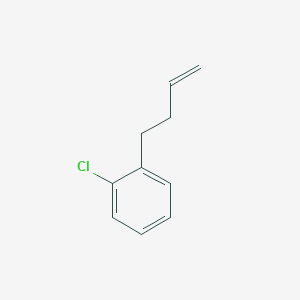
1-(4-甲氧基-2-硝基苯基)乙酮
描述
科学研究应用
相平衡研究
1-(4-甲氧基-2-硝基苯基)乙酮及其相关化合物已在固液相平衡的背景下进行研究。例如,在不同溶剂中确定了涉及1-(3-硝基苯基)乙酮和1-(4-硝基苯基)乙酮的三元相平衡。这项研究对于理解这类化合物的溶解度和分离过程具有重要意义(Li et al., 2019)。
电荷密度分析
电荷密度分析是另一个研究1-(4-甲氧基-2-硝基苯基)乙酮衍生物的领域。例如,使用高分辨率X射线和中子衍射数据研究了1-(2-羟基-5-硝基苯基)乙酮。这种分析有助于理解这些化合物的分子内和分子间键合特征(Hibbs, Overgaard, & Piltz, 2003)。
晶体结构和堆积
与1-(4-甲氧基-2-硝基苯基)乙酮相关的化合物的晶体结构和堆积,如C16H13NO4,受到科学研究的关注。这些研究可以提供关于分子排列和在材料科学中潜在应用的见解(Guo, Liu, Yang, & Jian, 2009)。
生化性质评估
在生物化学领域,对1-(4-甲氧基-2-硝基苯基)乙酮衍生物,如1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮(MNPE),进行了计算评估其重要的生化性质。这包括评估它们作为药物候选物的潜力,以及了解它们对特定受体的反应性(Onawole et al., 2017)。
属性
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKQYZGKNCNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505479 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67323-06-2 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)
